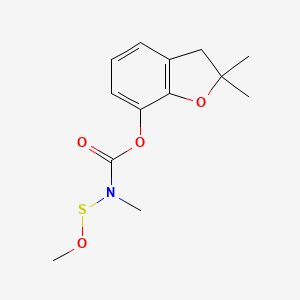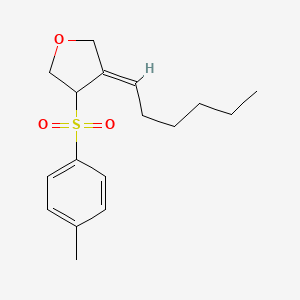
1H-1,2,4-Triazole, 3-ethoxy-5-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 3-ethoxy-5-(4-methylphenyl)-: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by an ethoxy group at the third position and a 4-methylphenyl group at the fifth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole derivatives can be synthesized through various methods. One common approach involves the reaction of aldehyde derivatives, semicarbazide, and ethanol in the presence of piperidinium acetate as an ionic liquid . This method is efficient and environmentally friendly, providing good yields of the desired triazole derivatives.
Industrial Production Methods: Industrial production of 1H-1,2,4-triazole derivatives often involves multi-step synthetic routes. For example, the synthesis of 3(5)-substituted 1,2,4-triazole-derived building blocks can be achieved using acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride as key precursors . These methods are scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions: 1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form triazole N-oxides.
Reduction: Reduction of triazoles can lead to the formation of dihydrotriazoles.
Substitution: Triazoles can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and aryl halides.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives, depending on the nucleophile used.
科学的研究の応用
1H-1,2,4-Triazole derivatives have a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds:
1H-1,2,4-Triazole: The parent compound of the triazole family, lacking the ethoxy and 4-methylphenyl substituents.
3-Amino-1,2,4-Triazole: A triazole derivative with an amino group at the third position, used in the synthesis of various heterocycles.
3-Nitro-1H-1,2,4-Triazole-5-amine: A triazole derivative with a nitro group, used in the synthesis of energetic materials.
Uniqueness: 1H-1,2,4-Triazole, 3-ethoxy-5-(4-methylphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group and the 4-methylphenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
特性
| 62036-09-3 | |
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
3-ethoxy-5-(4-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O/c1-3-15-11-12-10(13-14-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13,14) |
InChIキー |
NGFHVCZCSMCBFU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NNC(=N1)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


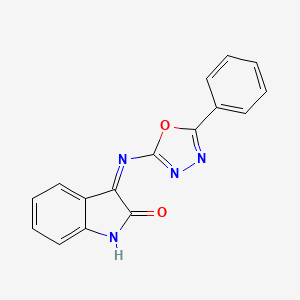
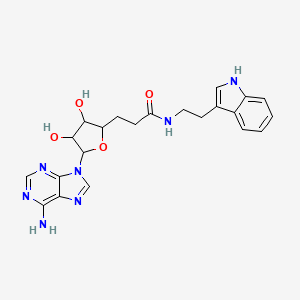
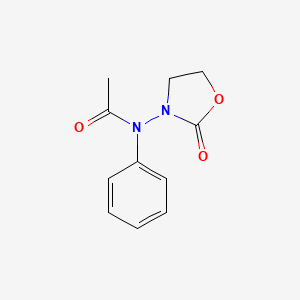
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
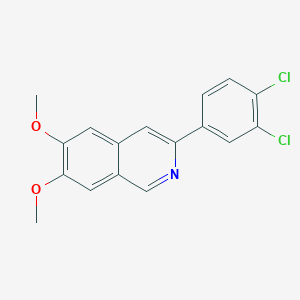

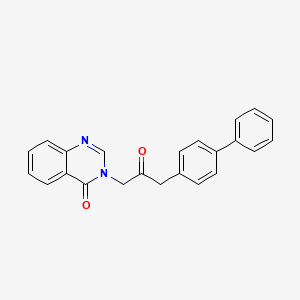
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)
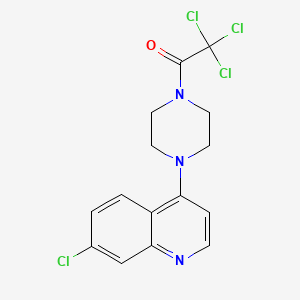
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
